molecular formula C25H36N2O6 B12823859 2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;dihydrate

2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;dihydrate

Cat. No.: B12823859
M. Wt: 460.6 g/mol
InChI Key: USPVLEIQIUNQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;dihydrate undergoes various chemical reactions, including:

Scientific Research Applications

2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;dihydrate has several scientific research applications:

    Chemistry: It is used as a model compound in studies of opioid receptor antagonists and their interactions with various receptors.

    Biology: Research on its effects on gastrointestinal motility and its potential use in treating opioid-induced bowel dysfunction.

    Medicine: Clinical studies focus on its efficacy and safety in treating postoperative ileus and other gastrointestinal disorders.

    Industry: Its role in the development of new pharmaceuticals targeting opioid receptors.

Mechanism of Action

The compound exerts its effects by selectively binding to μ-opioid receptors in the gastrointestinal tract. This binding prevents opioids from interacting with these receptors, thereby inhibiting their adverse effects on bowel function. The molecular targets include the μ-opioid receptors, and the pathways involved are primarily related to gastrointestinal motility and secretion .

Comparison with Similar Compounds

Similar compounds include other μ-opioid receptor antagonists such as methylnaltrexone and naloxegol. Compared to these compounds, 2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;dihydrate is unique in its specific binding affinity and its ability to act peripherally without affecting the central nervous system . This makes it particularly useful in treating conditions like postoperative ileus without compromising pain management.

Properties

IUPAC Name

2-[[2-benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4.2H2O/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19;;/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30);2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPVLEIQIUNQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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